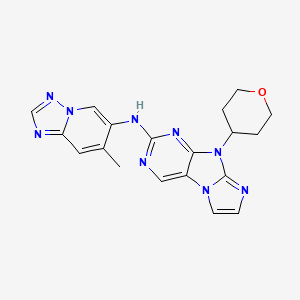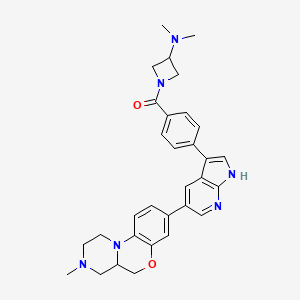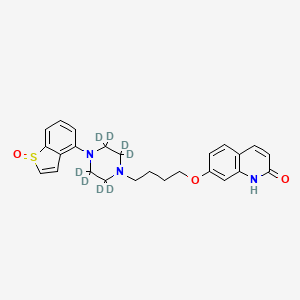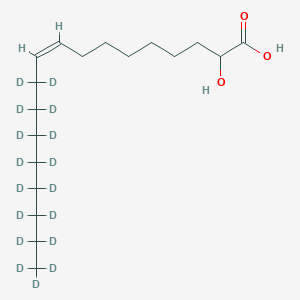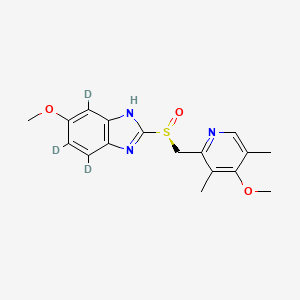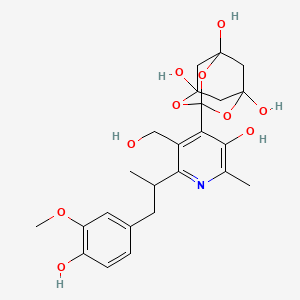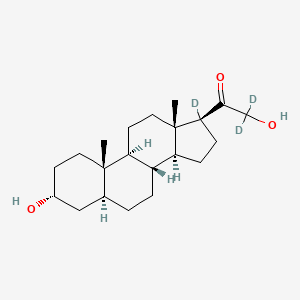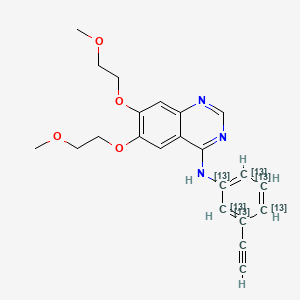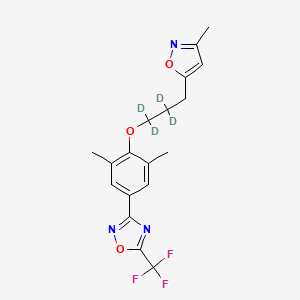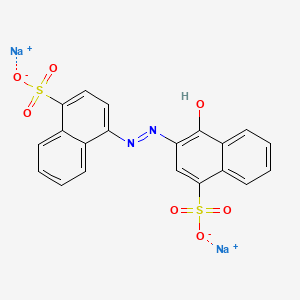
Bimosiamose (disodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bimosiamose (disodium) is a small molecule drug known for its role as a pan-selectin inhibitor. It is primarily used in the treatment of various inflammatory diseases, including asthma, chronic obstructive pulmonary disease, and psoriasis . The compound works by inhibiting the adhesion of leukocytes to endothelial cells, thereby reducing inflammation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bimosiamose (disodium) involves multiple steps, starting with the preparation of the core biphenyl structure. The process includes the following steps:
Formation of Biphenyl Core: The biphenyl core is synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated aromatic compound.
Functionalization: The biphenyl core is then functionalized with various substituents, including carboxymethyl groups and glycosyl moieties.
Glycosylation: The final step involves the glycosylation of the biphenyl core with glucose derivatives to form the complete Bimosiamose structure.
Industrial Production Methods
Industrial production of Bimosiamose (disodium) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving rigorous quality control measures to ensure the consistency of the final product .
化学反応の分析
Types of Reactions
Bimosiamose (disodium) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the biphenyl core.
Substitution: Substitution reactions are used to introduce different substituents onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenated compounds and strong bases like sodium hydroxide.
Major Products Formed
科学的研究の応用
Bimosiamose (disodium) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying selectin inhibition and leukocyte adhesion.
Biology: Investigated for its role in modulating immune responses and reducing inflammation.
Medicine: Explored as a therapeutic agent for treating inflammatory diseases such as asthma, chronic obstructive pulmonary disease, and psoriasis.
作用機序
Bimosiamose (disodium) exerts its effects by inhibiting the adhesion of leukocytes to endothelial cells. This is achieved through the inhibition of selectins, which are cell adhesion molecules involved in the inflammatory response. By blocking the interaction between leukocytes and endothelial cells, Bimosiamose (disodium) reduces the recruitment of inflammatory cells to sites of inflammation, thereby alleviating symptoms .
類似化合物との比較
Similar Compounds
TBC-1269: Another pan-selectin inhibitor with similar properties and applications.
Rivipansel: A selectin inhibitor used in the treatment of vaso-occlusive crises in sickle cell disease.
Uproleselan: A selectin inhibitor investigated for its potential in treating acute myeloid leukemia.
Uniqueness
Bimosiamose (disodium) is unique in its ability to inhibit multiple selectins (E-selectin, L-selectin, and P-selectin) simultaneously, making it a versatile and effective anti-inflammatory agent. Its broad-spectrum selectin inhibition sets it apart from other compounds that target only specific selectins.
特性
分子式 |
C46H52Na2O16 |
|---|---|
分子量 |
906.9 g/mol |
IUPAC名 |
disodium;2-[3-[5-[6-[3-[3-(carboxylatomethyl)phenyl]-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetate |
InChI |
InChI=1S/C46H54O16.2Na/c47-23-35-39(53)41(55)43(57)45(61-35)59-33-15-13-25(19-31(33)29-11-5-9-27(17-29)21-37(49)50)7-3-1-2-4-8-26-14-16-34(60-46-44(58)42(56)40(54)36(24-48)62-46)32(20-26)30-12-6-10-28(18-30)22-38(51)52;;/h5-6,9-20,35-36,39-48,53-58H,1-4,7-8,21-24H2,(H,49,50)(H,51,52);;/q;2*+1/p-2/t35-,36-,39-,40-,41+,42+,43+,44+,45+,46+;;/m1../s1 |
InChIキー |
ZGEPTUZKSXWWAB-PNGDFCJYSA-L |
異性体SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)[O-])O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CC(=O)[O-].[Na+].[Na+] |
正規SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)[O-])OC6C(C(C(C(O6)CO)O)O)O)CC(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


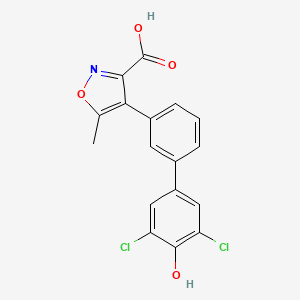
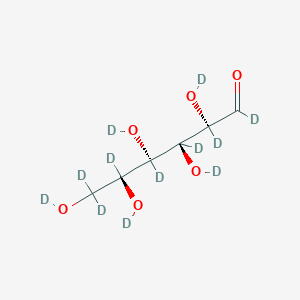
![2-[2-Methoxy-4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy]ethanol](/img/structure/B12423032.png)
